ACHP

Vue d'ensemble

Description

Applications De Recherche Scientifique

ACHP Hydrochloride is widely used in scientific research due to its potent inhibitory effects on IKK-β. Some key applications include:

Chemistry: Studying the NF-κB signaling pathway and its role in various chemical processes.

Biology: Investigating the molecular mechanisms of inflammation and immune responses.

Medicine: Exploring potential therapeutic applications in diseases such as cancer, arthritis, and other inflammatory conditions.

Industry: Used in the development of new drugs and therapeutic agents targeting the NF-κB pathway

Mécanisme D'action

Target of Action

ACHP, also known as Bayer IKKb inhibitor, primarily targets the STAT3 signaling pathway . STAT3 is an oncogenic transcription factor that regulates the expression of genes involved in malignant transformation .

Mode of Action

This compound interacts with its target, the STAT3 signaling pathway, by inhibiting the phosphorylation of STAT3 on Tyr705 . This inhibition prevents the activation of STAT3, thereby disrupting the signaling pathway .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the STAT3 signaling pathway . The inhibition of STAT3 disrupts this pathway, which can lead to a decrease in the transcription of oncogenic genes and potentially halt the progression of certain cancers .

Result of Action

The inhibition of the STAT3 signaling pathway by this compound leads to a decrease in cell viability in non-small cell lung cancer (NSCLC) cell lines . This suggests that this compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer .

Analyse Biochimique

Biochemical Properties

ACHP is an inhibitor of IKKβ and IKKα, with IC50 values of 8.5 and 250 nM respectively . It is selective for IKKβ and IKKα over IKKγ, Syk, and MKK4 . It inhibits the DNA binding activity of NF-κB, a protein complex that controls transcription of DNA .

Cellular Effects

This compound has been shown to block the NF-κB pathway in multiple myeloma cell lines, inducing cell growth arrest and apoptosis . It prevents TNF-α-induced activation of NF-κB in U266 cells . This suggests that this compound can influence cell function by impacting cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to IKKβ and IKKα, inhibiting their activity . This inhibition prevents the phosphorylation of IκBα, a protein that inhibits NF-κB . With IκBα not being phosphorylated, NF-κB is not released to enter the nucleus and initiate gene transcription .

Temporal Effects in Laboratory Settings

It has been shown to effectively inhibit IKKβ and IKKα over time, suggesting that it has a stable effect .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. It has been shown to prevent skin inflammation induced by phorbol 12-myristate 13-acetate (PMA) or imiquimod when administered topically at a dose of 5 mg/kg .

Metabolic Pathways

Given its role as an inhibitor of IKKβ and IKKα, it likely interacts with enzymes and cofactors involved in the NF-κB signaling pathway .

Subcellular Localization

Given its role as an inhibitor of IKKβ and IKKα, it is likely that it localizes to the cytoplasm where these kinases are typically found .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du chlorhydrate d'ACHP implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent :

Formation de la structure de base : Ceci implique la réaction de composés aromatiques spécifiques dans des conditions contrôlées pour former la structure de base de l'this compound.

Modifications de groupes fonctionnels : Divers groupes fonctionnels sont introduits ou modifiés pour obtenir les propriétés chimiques souhaitées.

Purification : Le produit final est purifié à l'aide de techniques telles que la recristallisation ou la chromatographie afin d'assurer une pureté élevée.

Méthodes de production industrielle

La production industrielle du chlorhydrate d'this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus est optimisé pour l'efficacité et la rentabilité, impliquant souvent des systèmes automatisés pour la surveillance et le contrôle des réactions. Le produit final est soumis à un contrôle qualité rigoureux pour répondre aux normes industrielles .

Analyse Des Réactions Chimiques

Types de réactions

Le chlorhydrate d'ACHP subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant l'activité du composé.

Réactifs et conditions courantes

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Y compris le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs de substitution : Tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que les réactions de substitution peuvent produire une variété de composés fonctionnalisés .

Applications de la recherche scientifique

Le chlorhydrate d'this compound est largement utilisé dans la recherche scientifique en raison de ses puissants effets inhibiteurs sur l'IKK-β. Voici quelques applications clés :

Chimie : Étude de la voie de signalisation NF-κB et de son rôle dans divers processus chimiques.

Biologie : Investigation des mécanismes moléculaires de l'inflammation et des réponses immunitaires.

Médecine : Exploration d'applications thérapeutiques potentielles dans des maladies telles que le cancer, l'arthrite et autres affections inflammatoires.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant la voie NF-κB

Mécanisme d'action

Le chlorhydrate d'this compound exerce ses effets en inhibant sélectivement l'IKK-β, une kinase clé de la voie de signalisation NF-κB. Cette inhibition empêche la phosphorylation et la dégradation de l'IκB, bloquant ainsi l'activation du NF-κB. Les cibles moléculaires comprennent l'IKK-β et d'autres composants de la voie NF-κB, conduisant à une expression réduite des gènes pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

BMS-345541 : Un autre inhibiteur sélectif de l'IKK-β avec des applications similaires.

TPCA-1 : Connu pour son inhibition puissante de l'IKK-β et son utilisation dans la recherche sur l'inflammation.

SC-514 : Un inhibiteur sélectif de l'IKK-β avec des applications dans l'étude de la voie NF-κB.

Unicité du chlorhydrate d'ACHP

Le chlorhydrate d'this compound se distingue par sa grande sélectivité et sa puissance envers l'IKK-β, avec une valeur de CI50 de 8,5 nM. Cela en fait un outil précieux dans la recherche, offrant une inhibition précise de la voie NF-κB sans effets hors cible significatifs .

Propriétés

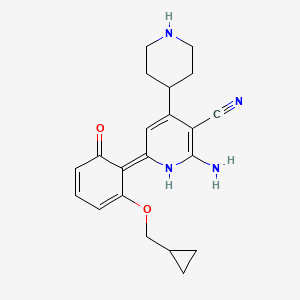

IUPAC Name |

2-amino-6-[2-(cyclopropylmethoxy)-6-hydroxyphenyl]-4-piperidin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O2/c22-11-16-15(14-6-8-24-9-7-14)10-17(25-21(16)23)20-18(26)2-1-3-19(20)27-12-13-4-5-13/h1-3,10,13-14,24,26H,4-9,12H2,(H2,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYVFBWXIOCLHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=CC(=C2C3=NC(=C(C(=C3)C4CCNCC4)C#N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401025613 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1844858-31-6 | |

| Record name | 2-Amino-6-[2-(cyclopropylmethoxy)-6-oxo-2,4-cyclohexadien-1-ylidene]-1,6-dihydro-4-(4-piperidinyl)-3-pyridinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401025613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

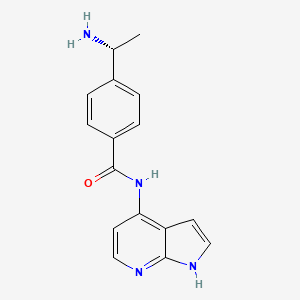

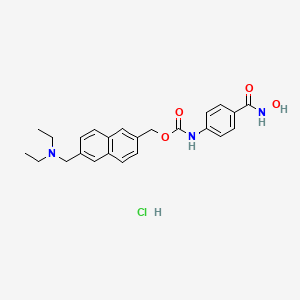

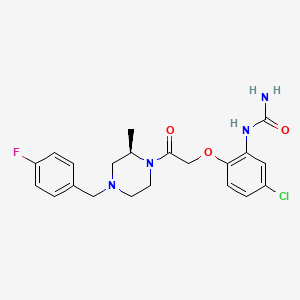

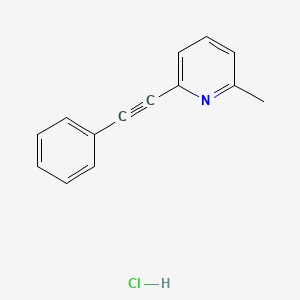

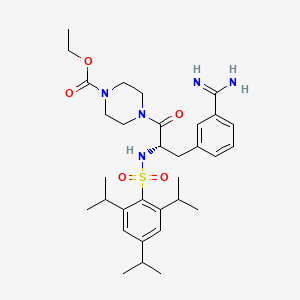

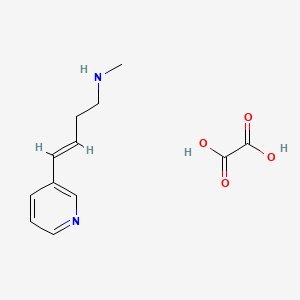

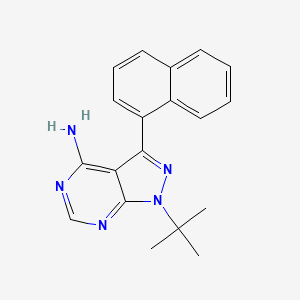

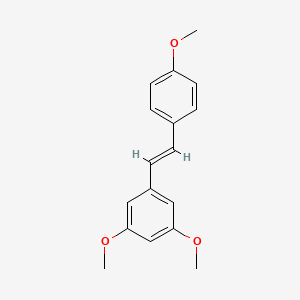

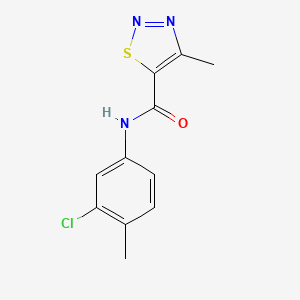

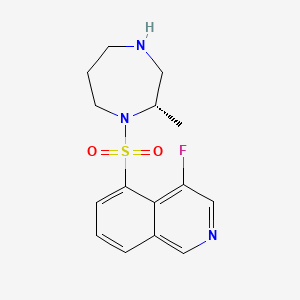

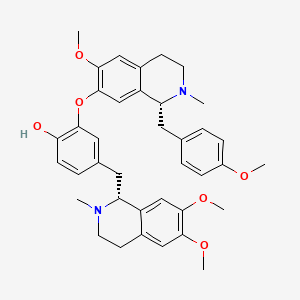

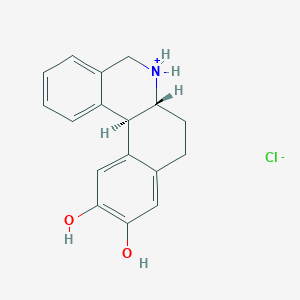

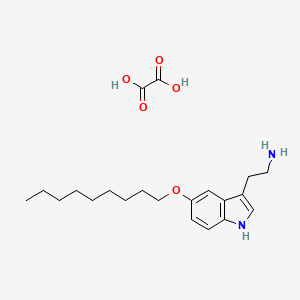

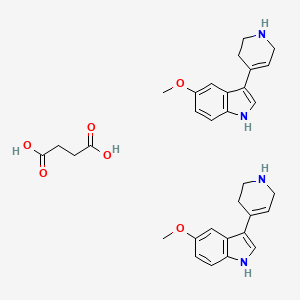

Feasible Synthetic Routes

Q1: What is the primary molecular target of ACHP?

A1: this compound is a selective inhibitor of IκB kinase (IKK), primarily targeting both IKKα and IKKβ isoforms. [, ]

Q2: How does this compound's inhibition of IKK affect downstream signaling pathways?

A2: By inhibiting IKK, this compound prevents the phosphorylation and subsequent degradation of IκB proteins. This, in turn, blocks the activation and nuclear translocation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in inflammatory responses, cell survival, and proliferation. [, , ]

Q3: What are the consequences of NF-κB inhibition by this compound in various cell types?

A3: Inhibition of NF-κB by this compound has been shown to:

- Reduce inflammation: Suppress the expression of pro-inflammatory cytokines like interleukin-6 (IL-6). []

- Promote tendon healing: Modulate the early inflammatory response, leading to increased cellular proliferation and neovascularization in tendon repair models. []

- Inhibit fibrosis: Suppress the transformation of fibroblasts into myofibroblasts and decrease the production of extracellular matrix components like collagen. [, ]

- Induce apoptosis: Promote cell death in cancer cells, particularly those with constitutive NF-κB activation, like adult T-cell leukemia (ATL) and multiple myeloma cells. [, , ]

- Suppress HIV-1 replication: Inhibit TNF-α-induced HIV-1 replication in latently infected cells by blocking NF-κB-mediated transcription of the HIV-1 long terminal repeat (LTR). [, ]

Q4: Does this compound affect any other signaling pathways besides NF-κB?

A4: Yes, research suggests that this compound can also inhibit the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway in human non-small cell lung carcinoma cells. [, ] This inhibition appears to occur through downregulation of upstream tyrosine kinases like JAK1, JAK2, and Src, ultimately leading to decreased STAT3 phosphorylation, nuclear translocation, and DNA binding. [, ]

Q5: Does this compound differentiate between the IKK isoforms, IKKα and IKKβ?

A5: While this compound inhibits both IKKα and IKKβ, studies indicate that its inhibitory effect on IKKβ is more prominent in specific contexts. For example, in the regulation of p63 isoform γ (TAp63γ) transcriptional activity, IKKβ plays the dominant role, with IKKα showing negligible involvement. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.